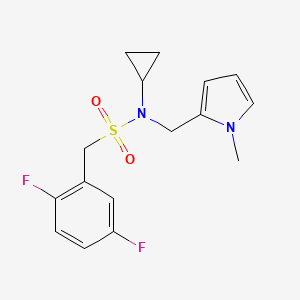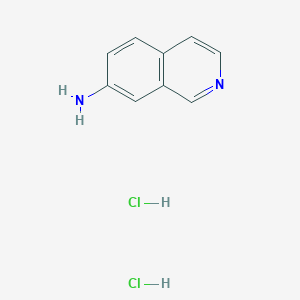
N-cyclopropyl-1-(2,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals known for their involvement in various chemical reactions and properties due to their complex molecular structure. While specific research on this exact molecule is limited, insights can be drawn from studies on related sulfonamide compounds and their reactivity, synthesis, and molecular characteristics.
Synthesis Analysis
Sulfonamides, including methanesulfonamide derivatives, are typically synthesized through systematic research on structure-reactivity relationships. They serve as N-acylation reagents with good chemoselectivity, as demonstrated in studies on N-acyl-N-(pentafluorophenyl)methanesulfonamides (Kondo et al., 2000).
Molecular Structure Analysis
The molecular structure of sulfonamides often involves complex arrangements that facilitate their chemical reactivity. For instance, compounds like N-(2,3-dichlorophenyl)methanesulfonamide exhibit specific bond conformations and hydrogen bonding that can be indicative of the structural features of similar sulfonamides (Gowda et al., 2007).
Chemical Reactions and Properties
Sulfonamides participate in a variety of chemical reactions due to their active functional groups. For example, the reaction of N-methanesulfonyl-2-(cyclohex-1-enyl)aniline with Br2 under certain conditions can lead to products like 9-methanesulfonyl-tetrahydrocarbazole, showcasing the reactivity of methanesulfonamide derivatives in creating complex heterocyclic compounds (Gataullin et al., 2003).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. While specific data on N-cyclopropyl-1-(2,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)methanesulfonamide are not available, related research on N-aryl methanesulfonamides provides insights into the physical characteristics that can be expected from such compounds (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, acidity or basicity, and potential for forming bonds or undergoing substitutions, are crucial for understanding the behavior of sulfonamides in chemical syntheses and reactions. Research on compounds like ethene-1,1-disulfonyl difluoride (EDSF) demonstrates the potential for sulfonamide derivatives to participate in click chemistry, highlighting the versatile chemical properties of these molecules (Smedley et al., 2023).
Applications De Recherche Scientifique
Chemoselective N-Acylation Agents
Research by Kondo et al. (2000) on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides highlights the development of storable N-acylation agents that exhibit good chemoselectivity due to systematic studies on structure-reactivity relationships. These findings suggest that compounds like N-cyclopropyl-1-(2,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)methanesulfonamide could be explored for their chemoselective N-acylation capabilities in synthetic chemistry (K. Kondo, Erika Sekimoto, J. Nakao, Y. Murakami, 2000).
Bio-renewable Catalysis
Tamaddon and Azadi (2018) introduced nicotinum methane sulfonate (NMS), derived from nicotine and methane sulfonic acid, as a bio-renewable, dual-function (acid and base) ionic liquid catalyst for the synthesis of 2-amino-3-cyanopyridines. This suggests potential research applications for similar sulfonamide compounds in catalysis, particularly in eco-friendly and sustainable chemical processes (F. Tamaddon, Davood Azadi, 2018).
Molecular Structure and Hydrogen Bonding
Gowda et al. (2007) examined the molecular structure of N-(2,3-dichlorophenyl)methanesulfonamide, focusing on the conformation of the N—H bond and its implications for hydrogen bonding and biological activity. Similar structural analyses could be applied to N-cyclopropyl-1-(2,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)methanesulfonamide to understand its molecular interactions and potential biological applications (B. Gowda, S. Foro, H. Fuess, 2007).
Transfer Hydrogenation Catalysis
Research by Ruff et al. (2016) on the use of Cp*Ir(pyridinesulfonamide)Cl precatalysts for base-free transfer hydrogenation of ketones indicates the utility of sulfonamide derivatives in catalysis. This suggests that N-cyclopropyl-1-(2,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)methanesulfonamide could potentially serve as a catalyst or ligand in similar hydrogenation reactions (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).
Propriétés
IUPAC Name |
N-cyclopropyl-1-(2,5-difluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2S/c1-19-8-2-3-15(19)10-20(14-5-6-14)23(21,22)11-12-9-13(17)4-7-16(12)18/h2-4,7-9,14H,5-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHJBNAYSYSHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-(2,5-difluorophenyl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)
![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)


![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)
![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)
![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2488342.png)
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)
![5-[benzyl(ethyl)sulfamoyl]-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide](/img/structure/B2488345.png)
![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)